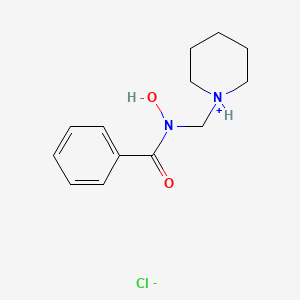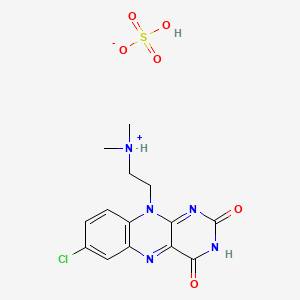
Isoalloxazine, 7-chloro-10-(2-(dimethylamino)ethyl)-, sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isoalloxazine, 7-chloro-10-(2-(dimethylamino)ethyl)-, sulfate is a synthetic compound that belongs to the class of isoalloxazines. Isoalloxazines are derivatives of flavins, which are essential cofactors in various biological processes. This compound is characterized by the presence of a chloro group at the 7th position and a dimethylaminoethyl group at the 10th position, along with a sulfate group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Isoalloxazine, 7-chloro-10-(2-(dimethylamino)ethyl)-, sulfate involves multiple steps. The starting material is typically an isoalloxazine derivative, which undergoes chlorination at the 7th position. This is followed by the introduction of the dimethylaminoethyl group at the 10th position through a nucleophilic substitution reaction. The final step involves the addition of a sulfate group to form the sulfate salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using automated reactors. The process typically includes stringent control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The use of catalysts and solvents may also be optimized to enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Isoalloxazine, 7-chloro-10-(2-(dimethylamino)ethyl)-, sulfate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized isoalloxazine derivatives, while substitution reactions can produce a range of substituted isoalloxazines.
Applications De Recherche Scientifique
Isoalloxazine, 7-chloro-10-(2-(dimethylamino)ethyl)-, sulfate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying flavin chemistry.
Biology: The compound is used to study the role of flavins in biological systems, including enzyme catalysis and electron transport.
Industry: The compound can be used in the development of new materials and as a catalyst in industrial processes.
Mécanisme D'action
The mechanism of action of Isoalloxazine, 7-chloro-10-(2-(dimethylamino)ethyl)-, sulfate involves its interaction with flavin-dependent enzymes. The compound can act as an inhibitor by binding to the active site of the enzyme, thereby preventing the normal substrate from binding. This inhibition can disrupt various biological processes, making it a potential target for drug development.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7-chloro-10-(3-(dimethylamino)propyl)isoalloxazine hydrochloride
- 7-methyl-8-chloro-10-(2-(bis(2-hydroxyethyl)amino)ethyl)isoalloxazine hydrochloride
- 7-chloro-10-d-ribitylisoalloxazine
Uniqueness
Isoalloxazine, 7-chloro-10-(2-(dimethylamino)ethyl)-, sulfate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro and dimethylaminoethyl groups enhances its reactivity and potential as an enzyme inhibitor compared to other isoalloxazine derivatives.
Propriétés
Numéro CAS |
101651-94-9 |
|---|---|
Formule moléculaire |
C14H16ClN5O6S |
Poids moléculaire |
417.8 g/mol |
Nom IUPAC |
2-(7-chloro-2,4-dioxobenzo[g]pteridin-10-yl)ethyl-dimethylazanium;hydrogen sulfate |
InChI |
InChI=1S/C14H14ClN5O2.H2O4S/c1-19(2)5-6-20-10-4-3-8(15)7-9(10)16-11-12(20)17-14(22)18-13(11)21;1-5(2,3)4/h3-4,7H,5-6H2,1-2H3,(H,18,21,22);(H2,1,2,3,4) |
Clé InChI |
ZPQBSKATYITEBC-UHFFFAOYSA-N |
SMILES canonique |
C[NH+](C)CCN1C2=C(C=C(C=C2)Cl)N=C3C1=NC(=O)NC3=O.OS(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


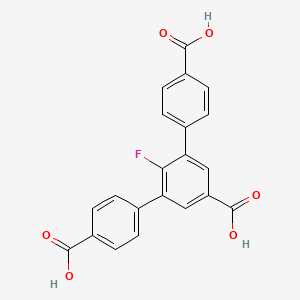
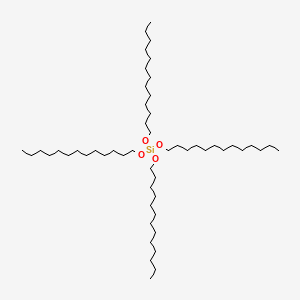


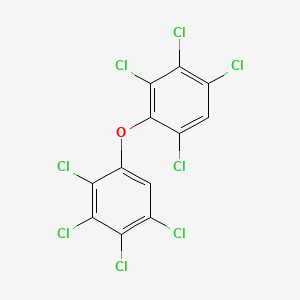
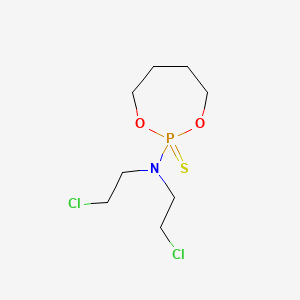
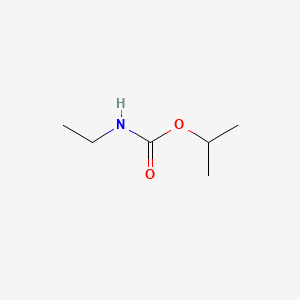

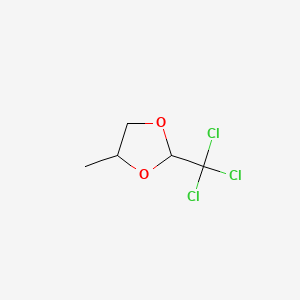
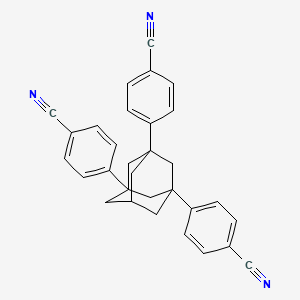
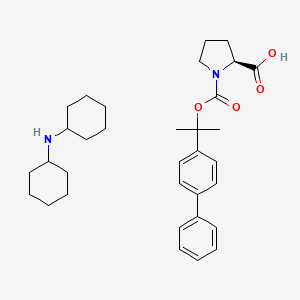
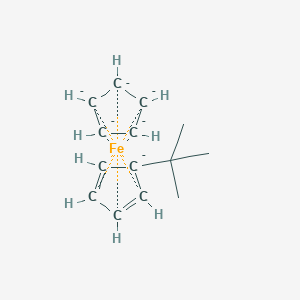
![2',2'-Dichloro-3,3-dimethylspiro[bicyclo[2.2.1]heptane-2,1'-cyclopropane]](/img/structure/B13736797.png)
